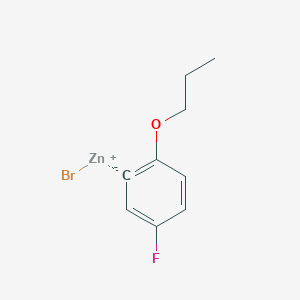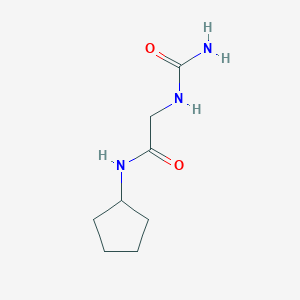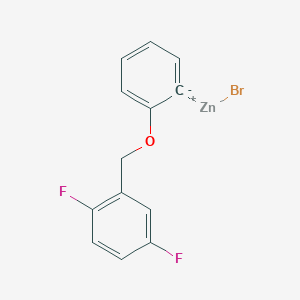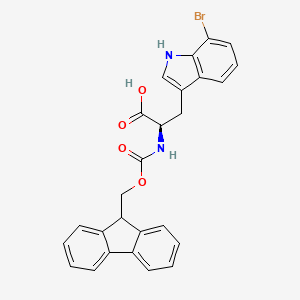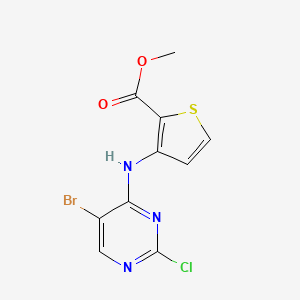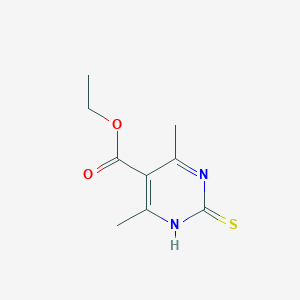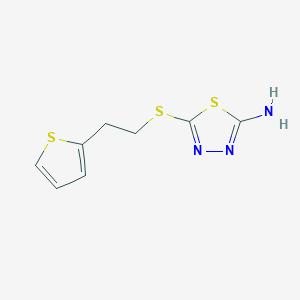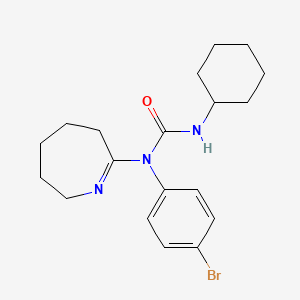
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea is a complex organic compound with the molecular formula C19H26BrN3O. This compound is notable for its unique structure, which includes a bromophenyl group, a cyclohexyl group, and a tetrahydro-azepinyl group.
準備方法
The synthesis of 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Cyclohexyl group attachment: The cyclohexyl group is introduced through a substitution reaction.
Azepinyl group formation: The azepinyl group is formed through a cyclization reaction involving appropriate precursors.
Urea formation: The final step involves the formation of the urea linkage by reacting the intermediate compounds under suitable conditions
化学反応の分析
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide
科学的研究の応用
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclohexyl and azepinyl groups can modulate the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar compounds to 1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea include:
1-(4-bromophenyl)ethanone 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone: This compound has a similar bromophenyl group but differs in the presence of a hydrazone linkage.
4-bromo-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: This compound also contains a bromophenyl group and an azepinyl group but has a hydrazide linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H26BrN3O |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-cyclohexyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea |
InChI |
InChI=1S/C19H26BrN3O/c20-15-10-12-17(13-11-15)23(18-9-5-2-6-14-21-18)19(24)22-16-7-3-1-4-8-16/h10-13,16H,1-9,14H2,(H,22,24) |
InChIキー |
OTEPVQPPCDUJOL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
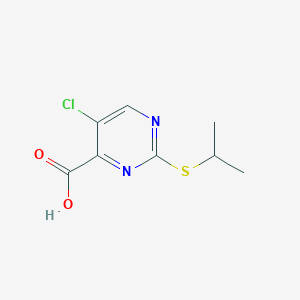
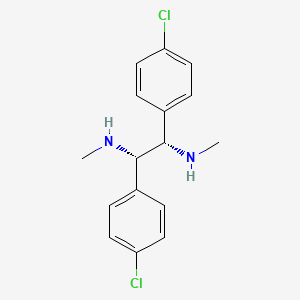
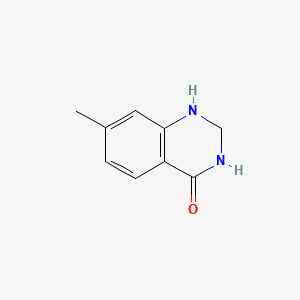
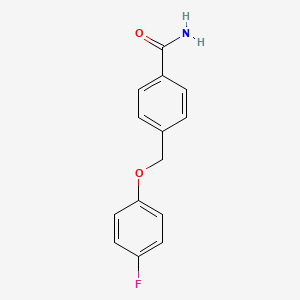

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
